

A Technical Guide to the Spectroscopic Characterization of 2,6-Dichlorocinnamic Acid

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Compound of Interest

Compound Name: 2,6-Dichlorocinnamic acid

Cat. No.: B3021024

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This guide provides an in-depth analysis of the spectroscopic data for **2,6-Dichlorocinnamic acid** (CAS No. 5345-89-1), a compound of interest in synthetic chemistry and drug development. By integrating data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we present a comprehensive characterization that confirms the molecular structure and provides a foundational dataset for researchers.

Introduction and Molecular Structure

2,6-Dichlorocinnamic acid, with the chemical formula $C_9H_6Cl_2O_2$, belongs to the class of substituted cinnamic acids. Its structure features a carboxylic acid group attached to a propenoic acid backbone, which is, in turn, substituted with a 2,6-dichlorinated phenyl ring. The IUPAC name for the predominantly available trans isomer is (E)-3-(2,6-dichlorophenyl)prop-2-enoic acid.^[1] Spectroscopic analysis is critical for verifying its synthesis and purity, as the precise arrangement of functional groups and substituents dictates its chemical reactivity and potential biological activity.

The structural integrity is confirmed through a multi-technique approach, where each spectroscopic method provides unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For **2,6-Dichlorocinnamic acid**, both 1H and ^{13}C NMR spectra provide definitive proof of its structure.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum reveals five distinct proton environments. The choice of a deuterated solvent like chloroform (CDCl₃) is standard for achieving high-resolution spectra for moderately polar organic compounds.

Experimental Protocol: ¹H NMR Spectroscopy

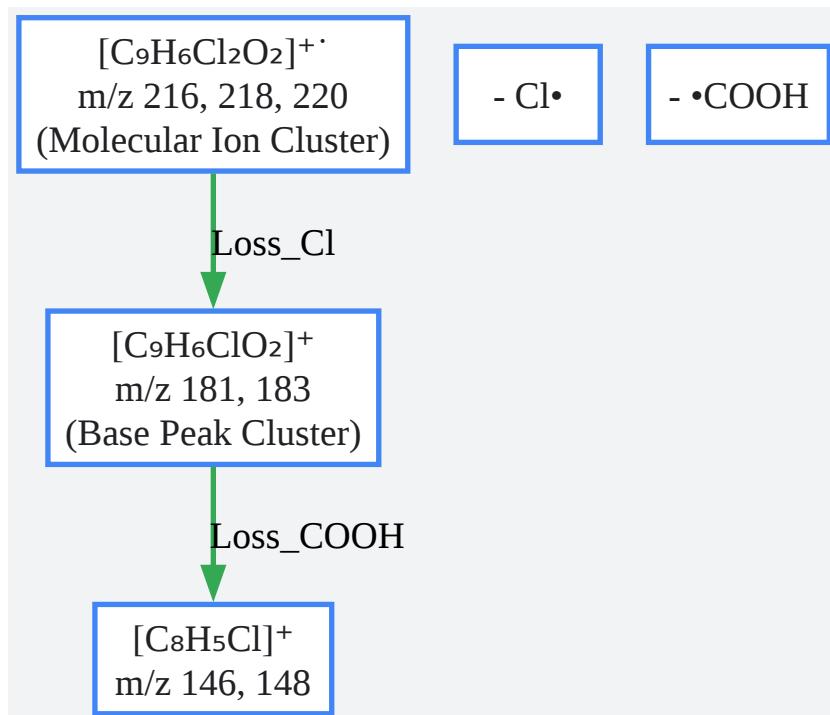
- Sample Preparation: Dissolve approximately 5-10 mg of **2,6-Dichlorocinnamic acid** in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
- Instrumentation: Acquire the spectrum on a 90 MHz (or higher) NMR spectrometer.
- Acquisition Parameters: Utilize a standard pulse program. Key parameters include a spectral width of ~15 ppm, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.
- Processing: Apply a Fourier transform to the Free Induction Decay (FID) and phase-correct the resulting spectrum. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

Data Interpretation:

The analysis of the ¹H NMR spectrum is grounded in the principles of chemical shift, integration, and spin-spin coupling.

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
~11.2	Broad Singlet	-	1H	Carboxylic Acid (-COOH)
7.96	Doublet	16.1	1H	Vinylic Proton (H- β)
7.2-7.5	Multiplet	-	3H	Aromatic Protons (H-3', H-4', H-5')
6.49	Doublet	16.1	1H	Vinylic Proton (H- α)

- Carboxylic Acid Proton (δ ~11.2): This highly deshielded, broad singlet is characteristic of a carboxylic acid proton. Its broadness is due to hydrogen bonding and chemical exchange.
- Vinylic Protons (δ 7.96 and 6.49): These two doublets represent the protons on the carbon-carbon double bond. The large coupling constant of $J = 16.1$ Hz is definitive proof of a trans (E) configuration, as cis coupling constants are typically much smaller (6-15 Hz).^[2] The proton at 7.96 ppm (H- β) is further downfield due to its proximity to the deshielding aromatic ring.
- Aromatic Protons (δ 7.2-7.5): The three protons on the dichlorinated phenyl ring appear as a complex multiplet. The symmetry of the 2,6-dichloro substitution pattern results in two chemically equivalent ortho protons (relative to the cinnamic moiety, though they are meta to each other) and one para proton, leading to overlapping signals.



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